molecular formula C9H15BO3S B2992965 4-(1-Hydroxypentyl)thiophen-3-boronic acid CAS No. 2096334-17-5

4-(1-Hydroxypentyl)thiophen-3-boronic acid

Cat. No.: B2992965
CAS No.: 2096334-17-5
M. Wt: 214.09
InChI Key: FEMSXKOSNKIFME-UHFFFAOYSA-N
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Description

4-(1-Hydroxypentyl)thiophen-3-boronic acid is an organoboron compound with the molecular formula C9H15BO3S. It is characterized by the presence of a thiophene ring substituted with a boronic acid group and a hydroxypentyl chain.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers an organic group to a metal catalyst . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the metal catalyst forms a bond with an electrophilic organic group. In transmetalation, the boronic acid transfers its organic group to the metal .

Biochemical Pathways

Boronic acids are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling . This reaction can be used to synthesize a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds produced.

Result of Action

As a boronic acid, it can participate in suzuki-miyaura cross-coupling reactions to form new carbon-carbon bonds . This can result in the synthesis of a wide range of organic compounds, potentially leading to various molecular and cellular effects depending on the specific compounds produced.

Action Environment

The action, efficacy, and stability of 4-(1-Hydroxypentyl)thiophen-3-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, including the temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxypentyl)thiophen-3-boronic acid typically involves the functionalization of thiophene derivatives. One common method is the hydroboration of alkenes, where a boron-hydrogen bond is added across a carbon-carbon double bond. This reaction is usually rapid and can be performed under mild conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxypentyl)thiophen-3-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1-Hydroxypentyl)thiophen-3-boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.

    Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Hydroxybutyl)thiophen-3-boronic acid
  • 4-(1-Hydroxyhexyl)thiophen-3-boronic acid
  • 4-(1-Hydroxypropyl)thiophen-3-boronic acid

Uniqueness

4-(1-Hydroxypentyl)thiophen-3-boronic acid is unique due to its specific chain length and the presence of both a hydroxyl group and a boronic acid group. This combination allows for versatile reactivity and the formation of stable complexes, making it valuable in various synthetic applications .

Properties

IUPAC Name

[4-(1-hydroxypentyl)thiophen-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BO3S/c1-2-3-4-9(11)7-5-14-6-8(7)10(12)13/h5-6,9,11-13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMSXKOSNKIFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=C1C(CCCC)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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